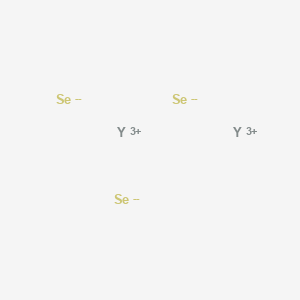
Yttrium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium selenide is a useful research compound. Its molecular formula is Se3Y2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electronic and Optoelectronic Applications
Yttrium selenide is primarily utilized in the development of electronic and optoelectronic devices due to its semiconducting properties. The following are key areas where this compound is applied:
- Infrared Detectors : The compound exhibits significant photoluminescence across the visible to near-infrared (Vis-NIR) spectrum, making it suitable for infrared applications. Research indicates that the addition of Yttrium modifies the bandgap energy, enhancing its suitability for infrared detection systems .
- Thin Film Technologies : this compound thin films can be synthesized using various methods such as electro-deposition and spray pyrolysis. These films have shown promise in photovoltaic applications, where they can improve the efficiency of solar cells by optimizing light absorption and charge carrier mobility .
- Phase Change Materials : this compound is investigated for use in phase change memory devices due to its ability to undergo structural transitions under varying pressure conditions. This property allows for faster data processing and lower power consumption in memory applications .
Structural Stability and Properties
The structural stability of this compound under different pressures has been extensively studied. It has been found that:
- The compound can exist in multiple crystalline forms, including rocksalt (B1) and cesium chloride (B2) structures. The transition between these phases occurs at approximately 30 GPa, which is critical for applications requiring materials that can withstand high pressures .
- Elastic properties and lattice dynamics have been characterized, showing that both structural forms remain stable under ambient conditions as well as at transition pressures. This stability is essential for ensuring reliable performance in electronic devices .
Synthesis Techniques
Various synthesis techniques have been employed to produce high-quality this compound:
- Electro-deposition : This method allows for the growth of nanocomposite films with controlled thickness and composition, which are crucial for optoelectronic applications. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirm the structural integrity and morphology of the films produced .
- Spray Pyrolysis : This technique has been used to fabricate yttrium-doped magnesium selenide thin films, showcasing the versatility of this compound in enhancing the properties of other semiconductor materials .
Case Studies
Several studies highlight the practical applications of this compound:
- Opto-Electronic Devices : A study on electro-deposited Yttrium arsenic selenide nanofilms demonstrated their potential for use in opto-electronic devices due to their favorable optical constants and reduced bandgap energy, which enhances their performance in infrared applications .
- Photovoltaic Applications : Research on yttrium-doped magnesium selenide revealed improved electrical and optical features compared to undoped materials, indicating that this compound can significantly enhance the efficiency of solar cell technologies .
Summary Table of Properties
| Property | Value/Description |
|---|---|
| Chemical Formula | Y2Se3 |
| Bandgap Energy | 3.84 - 3.95 eV |
| Crystalline Structures | B1 (rocksalt), B2 (CsCl type) |
| Stability Pressure | Transitions at ~30 GPa |
| Photoluminescence Range | Visible to near-infrared |
Eigenschaften
CAS-Nummer |
12036-87-2 |
|---|---|
Molekularformel |
Se3Y2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
selenium(2-);yttrium(3+) |
InChI |
InChI=1S/3Se.2Y/q3*-2;2*+3 |
InChI-Schlüssel |
IMKWSPQFZBYYPG-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
Kanonische SMILES |
[Se-2].[Se-2].[Se-2].[Y+3].[Y+3] |
Key on ui other cas no. |
12036-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















